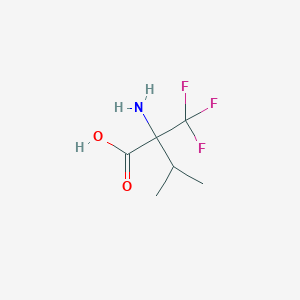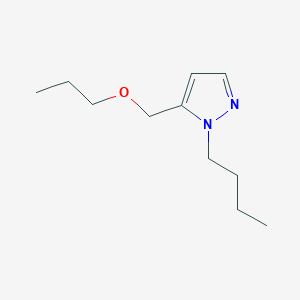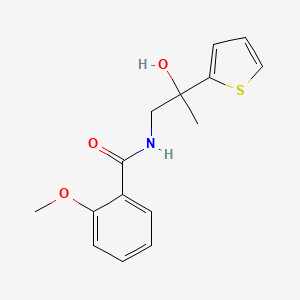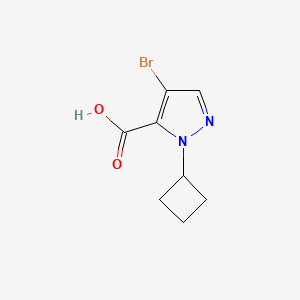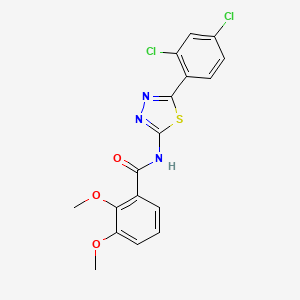![molecular formula C20H17ClF2N2O3S B2604545 3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 1251582-76-9](/img/structure/B2604545.png)
3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial Agents : A series of novel compounds, including those structurally related to the specified compound, were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Antihypertensive Agents : New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential dual antihypertensive agents. These compounds were prepared as free bases and transformed to hydrochloride salts, indicating their potential in antihypertensive applications (Marvanová et al., 2016).
Intermolecular Interactions : Research on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed different intermolecular interactions among analogs, which could affect their physical properties and potentially their biological activities (Mahesha et al., 2019).
Anticancer Activity : A study on the synthesis, molecular docking, and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity and some anticancer activity, indicating their potential for further exploration as anticancer molecules (Mehta et al., 2019).
Chloroquine Resistance Reversal : Research on dibenzosuberanylpiperazine derivatives aimed at developing chemosensitizers to reverse chloroquine resistance in Plasmodium chabaudi. This study indicates the potential of structurally related compounds in combating drug-resistant malaria (Osa et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
[6-chloro-4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N2O3S/c21-13-4-7-18-17(10-13)25(14-5-6-15(22)16(23)11-14)12-19(29(18,27)28)20(26)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMPVDCCVOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
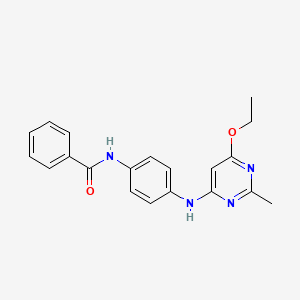
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2604465.png)
![N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2604468.png)

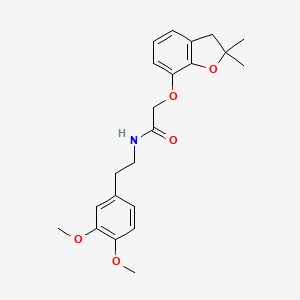
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2604473.png)

